molecular formula C11H18ClNO4 B2785622 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride CAS No. 2241140-50-9

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride

Cat. No. B2785622
CAS RN: 2241140-50-9
M. Wt: 263.72
InChI Key: IFMHVLXZBWGSQE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid hydrochloride (let’s call it “Compound X” for brevity) is a novel bicyclic structure. It belongs to the class of bicyclo[2.1.1]hexanes , which are gaining prominence in synthetic and medicinal chemistry. These compact modules exhibit unique properties and are being explored as potential replacements for benzene rings in drug candidates .


Synthesis Analysis

Several synthetic approaches have been investigated to access bicyclo[2.1.1]hexanes. Notably, a photochemical strategy has been employed to synthesize new building blocks via [2 + 2] cycloaddition. This modular approach allows for efficient derivatization, enabling the exploration of sp3-rich chemical space. The use of silyl enol ethers and bicyclo[1.1.0]butanes (BCBs) under Lewis acid catalysis has also been demonstrated for facile access to various bicyclo[2.1.1]hexane derivatives .


Molecular Structure Analysis

The molecular structure of Compound X consists of a bicyclo[2.1.1]hexane core with an appended spirooxane moiety. The spirooxane bridge connects the two adjacent carbon atoms, resulting in a compact and three-dimensional arrangement. The presence of the amino group and the carboxylic acid functionality further contributes to its chemical diversity and potential reactivity .


Chemical Reactions Analysis

    [2 + 2] Cycloaddition : The photochemical [2 + 2] cycloaddition serves as a key step in the synthesis of Compound X. It allows the formation of the bicyclo[2.1.1]hexane ring system by joining two smaller building blocks. This reaction can be readily adapted for the introduction of various substituents, enhancing the versatility of the approach . Late-Stage Modifications : Compound X can be further functionalized through late-stage modifications. For instance, natural products can be derivatized using this methodology, leading to novel functionalized bicyclic structures that were traditionally inaccessible .

properties

IUPAC Name

1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.ClH/c12-7-9-5-10(6-9,8(13)14)11(16-9)1-3-15-4-2-11;/h1-7,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMHVLXZBWGSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3(CC(C3)(O2)CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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